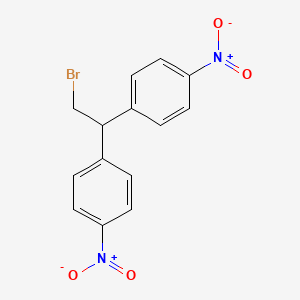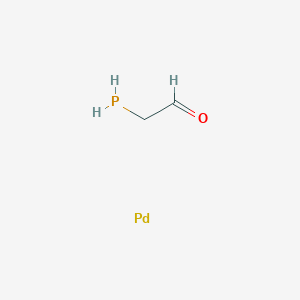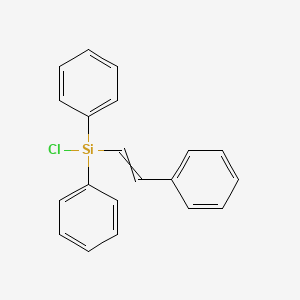
Chloro(diphenyl)(2-phenylethenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(diphenyl)(2-phenylethenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two phenyl groups, one 2-phenylethenyl group, and one chlorine atom. This compound is notable for its applications in various fields, including organic synthesis, materials science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro(diphenyl)(2-phenylethenyl)silane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with 2-phenylethenyl chloride in the presence of a catalyst such as platinum or palladium. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C, and can be carried out in solvents like toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(diphenyl)(2-phenylethenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Substituted silanes with different functional groups.
Aplicaciones Científicas De Investigación
Chloro(diphenyl)(2-phenylethenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used to modify biomolecules for research purposes.
Industry: The compound is used in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of chloro(diphenyl)(2-phenylethenyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The pathways involved often include nucleophilic substitution and addition reactions, where the silicon atom acts as an electrophilic center.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylsilane: Similar structure but lacks the 2-phenylethenyl group.
Chlorodiphenylsilane: Similar structure but lacks the 2-phenylethenyl group.
Phenylsilane: Contains only one phenyl group and lacks the 2-phenylethenyl group.
Uniqueness
Chloro(diphenyl)(2-phenylethenyl)silane is unique due to the presence of the 2-phenylethenyl group, which imparts distinct chemical properties and reactivity. This group allows the compound to participate in specific reactions that are not possible with other similar compounds, making it valuable in specialized applications.
Propiedades
Número CAS |
117229-43-3 |
|---|---|
Fórmula molecular |
C20H17ClSi |
Peso molecular |
320.9 g/mol |
Nombre IUPAC |
chloro-diphenyl-(2-phenylethenyl)silane |
InChI |
InChI=1S/C20H17ClSi/c21-22(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-17H |
Clave InChI |
VPVTXSGGVDEHIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


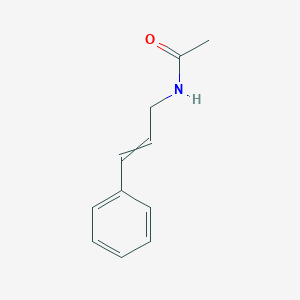
![6-Methyl-4-[(2,3,5-trimethoxyphenyl)methyl]pyridine-3-carboxylic acid](/img/structure/B14287972.png)

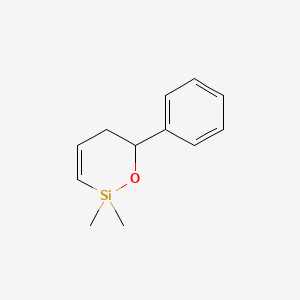
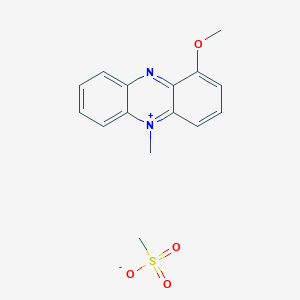
![3-(4-Methylphenyl)-1-phenyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one](/img/structure/B14287989.png)
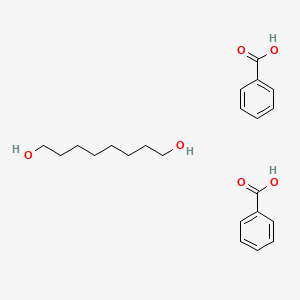
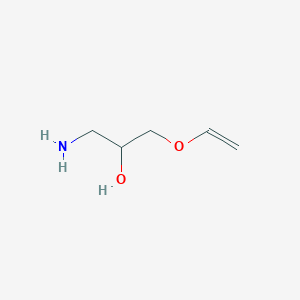

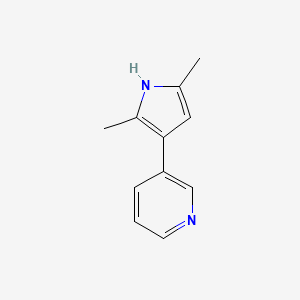

![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
